Ethyl 3-cyanobutanoate
Overview
Description
Ethyl 3-cyanobutanoate is an organic compound with the molecular formula C7H11NO2. It is an ester derived from butanoic acid and contains a cyano group attached to the third carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-cyanobutanoate can be synthesized through the alkylation of ethyl acetoacetate with ethyl cyanoacetate. The reaction typically involves the use of a strong base such as sodium ethoxide to form the enolate ion, which then undergoes nucleophilic substitution with ethyl cyanoacetate .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of ethyl acetoacetate with ethyl cyanoacetate under controlled conditions. The reaction is carried out in the presence of a base and at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-cyanobutanoate undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is commonly used for the reduction of the cyano group.
Substitution: Nucleophilic substitution reactions often require a nucleophile and a suitable solvent.
Major Products Formed:
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyanobutanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-cyanobutanoate involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These reactions are facilitated by enzymes and other catalytic agents in biological systems .
Comparison with Similar Compounds
- Ethyl 2-cyanobutanoate
- Ethyl 3-cyanopropanoate
- Ethyl acetoacetate
Comparison: Ethyl 3-cyanobutanoate is unique due to the presence of both a cyano group and an ester group, which allows it to participate in a wide range of chemical reactions. Compared to ethyl 2-cyanobutanoate, it has a different position of the cyano group, leading to distinct reactivity. Ethyl 3-cyanopropanoate has a similar structure but lacks the additional carbon atom, affecting its chemical properties. Ethyl acetoacetate, on the other hand, does not contain a cyano group, making its reactivity different from that of this compound .
Properties
IUPAC Name |
ethyl 3-cyanobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-3-10-7(9)4-6(2)5-8/h6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRANOZSFPYDHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311672 | |
Record name | Ethyl 3-cyanobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22584-00-5 | |
Record name | NSC244818 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244818 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-cyanobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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